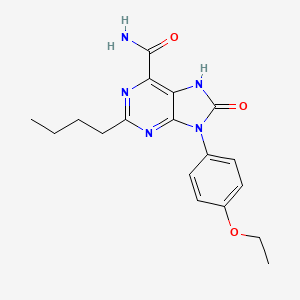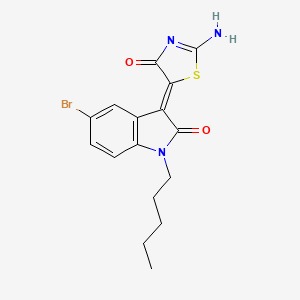
3-Bromo-5-ethynyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-ethynyl-4-methylpyridine” is a chemical compound that has been used as an intermediate in the synthesis of pyridinyl pyrrole compounds . These compounds have been studied for their potential as proton pump inhibitors with improved gastric acid secretion suppressive activity .
Synthesis Analysis
The synthesis of “3-Bromo-5-ethynyl-4-methylpyridine” can be achieved through several steps. A method for preparing 3-bromo-4-methylpyridine has been described in a patent . The method includes using 4-methyl-3-nitropyridine as a raw material, conducting hydrogenation reduction under the action of catalysts, and then reacting the resulting 4-methyl-3-aminopyridine with acid to form a salt . After cooling, bromine is added, followed by the addition of a sodium nitrite water solution . The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain the 3-bromo-4-methylpyridine .Molecular Structure Analysis
The molecular formula of “3-Bromo-5-ethynyl-4-methylpyridine” is C8H6BrN . Its molecular weight is 196.05 . The InChI code for this compound is 1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 .Physical And Chemical Properties Analysis
“3-Bromo-5-ethynyl-4-methylpyridine” is a powder at room temperature . The compound has a density of 1.4869 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Building Block in Chemical Synthesis
“3-Bromo-5-ethynyl-4-methylpyridine” can be used as a building block in the synthesis of various complex molecules . It can be used to create a wide range of chemical structures, which can then be used in further reactions to produce even more complex molecules.
Preparation of Phosphodiesterase Type 4 (PDE4) Inhibitors
This compound may be used in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 inhibitors have potential applications in the treatment of respiratory and inflammatory disorders.
Preparation of Benzodiazepine Site Ligands
“3-Bromo-5-ethynyl-4-methylpyridine” can also be used in the synthesis of benzodiazepine site ligands bearing a tricyclic pyridone moiety . These ligands have potential applications in neuroscience research, particularly in studies related to the GABA A receptor.
Preparation of Novel Isomers of Ascididemin
This compound can be used in the synthesis of a novel isomer of ascididemin . Ascididemin is a marine alkaloid with potential anticancer properties.
Preparation of 3-Bromopyridine-4-Carbonitrile
“3-Bromo-5-ethynyl-4-methylpyridine” can be used in the preparation of 3-bromopyridine-4-carbonitrile . This compound is a useful intermediate in organic synthesis.
Catalyst in Chemical Reactions
In addition to being a building block, “3-Bromo-5-ethynyl-4-methylpyridine” can also act as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate without being consumed in the process.
Safety and Hazards
“3-Bromo-5-ethynyl-4-methylpyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-5-ethynyl-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic and one that is nucleophilic . The electrophilic group undergoes oxidative addition with palladium, forming a new palladium-carbon bond . The nucleophilic group is then transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-ethynyl-4-methylpyridine participates, is a key step in many biochemical pathways. This reaction is widely used in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the action of 3-Bromo-5-ethynyl-4-methylpyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including potent inhibitors of the p38α mitogen-activated protein kinase .
Action Environment
The efficacy and stability of 3-Bromo-5-ethynyl-4-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and environmentally benign .
Eigenschaften
IUPAC Name |
3-bromo-5-ethynyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPZHKVCGXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)


![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)


![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)